2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound typically features a carboxylic acid functional group attached to an imidazo[1,2-a]pyridine moiety. The imidazo[1,2-a]pyridine ring system is characterized by its fused nitrogen-containing heterocycles, which contribute to the compound's pharmacological properties.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is often synthesized for research purposes in medicinal chemistry, particularly for its potential applications in drug development targeting various diseases, including cancer and neurodegenerative disorders. The compound's structural formula is represented as C9H8N2O2 with a molecular weight of approximately 176.172 g/mol .
Synthesis of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid can be achieved through several methods:
The molecular structure of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid can be represented using the SMILES notation as OC(=O)Cc1cnc2ccccn12
. The InChI representation is InChI=1S/C9H8N2O2/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2,(H,12,13)
.
The reactivity of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid can be explored through various chemical reactions:
These reactions are significant for modifying the compound for further biological evaluations or enhancing its pharmacological properties.
The mechanism of action for 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid involves interactions at a molecular level that can affect biological pathways:
Research indicates that such mechanisms contribute to their therapeutic effects against diseases like cancer and neurodegenerative disorders .
These properties are crucial for determining the compound's suitability for various applications in research and pharmaceuticals .
The primary applications of 2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid include:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: